molecular formula C27H21NO4 B2377339 4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one CAS No. 1024186-28-4

4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one

Cat. No. B2377339
M. Wt: 423.468
InChI Key: BGYOKAVQFGKYKZ-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one” is a complex organic molecule. It contains several functional groups and structural features that are common in organic chemistry, including a benzodioxole group, a methoxyphenyl group, and a naphthalene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole, methoxyphenyl, and naphthalene groups would each contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and structural features. For example, the benzodioxole and methoxyphenyl groups might undergo electrophilic aromatic substitution reactions, while the naphthalene ring might participate in electrophilic aromatic substitution or oxidation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it somewhat soluble in polar solvents, while the large number of aromatic rings might increase its solubility in nonpolar solvents .

Scientific Research Applications

Luminescent Lanthanide Complexes

4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one and its derivatives have been studied for their role in sensitized emission of luminescent lanthanide complexes. The photophysical properties of these compounds, such as large Stokes shifts in fluorescence spectra, indicate their potential in energy-transfer pathways in luminescent complexes (Kim, Baek, & Kim, 2006).

Fluorescent Properties and Hyperpolarizability

These compounds have been explored for their fluorescent properties and molecular first hyperpolarizability, a measure of nonlinear optical properties. This research provides insights into the potential of these compounds in applications like optical data storage and photonic devices (Abegão et al., 2019).

Synthesis and Characterization of Derivatives

Synthesis, characterization, and exploration of the anticancer and antimicrobial activities of various derivatives of 4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one have been conducted. These studies highlight the versatility and potential therapeutic applications of these compounds (Salahuddin et al., 2014).

Antioxidant and Anticancer Activities

Derivatives of this compound have also been synthesized and evaluated for their antioxidant and anticancer activities. This research provides insights into the potential use of these derivatives in treating various types of cancers (Tumosienė et al., 2020).

Photoinitiators for Free Radical Polymerization

A 1,3-benzodioxole derivative of this compound has been used to develop a novel class of photoinitiators for free radical polymerization, highlighting its potential in material science and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The study of new organic compounds like this one is a key part of advancing our understanding of chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c1-30-20-12-10-19(11-13-20)28-26(18-9-14-23-24(15-18)32-16-31-23)25(27(28)29)22-8-4-6-17-5-2-3-7-21(17)22/h2-15,25-26H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYOKAVQFGKYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one

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